ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate

mitochondrial metabolism complex I inhibition ROS modulation

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is a hybrid indole-3-propionamide/para-aminobenzoate that serves as a structurally differentiated comparator in selective androgen receptor degrader (SARD) campaigns, a weak‑inhibitor control for IDO1 (IC50 ~1 µM class), and a lipophilicity‑tuned analog of the endogenous mitochondrial complex I binder IPAM. Its unique N‑(4‑ethoxycarbonylphenyl) substitution sets it apart from aniline‑ or cyclic‑amine SARD leads, making it an essential negative control and SAR probe. Insist on this exact topology—generic indole‑3‑propionamide or methyl‑ester variants cannot replicate its hydrogen‑bonding, permeability, and target‑engagement profile. Secure this precision‑enabling compound for your next assay.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B11707560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C20H20N2O3/c1-2-25-20(24)14-7-10-16(11-8-14)22-19(23)12-9-15-13-21-18-6-4-3-5-17(15)18/h3-8,10-11,13,21H,2,9,12H2,1H3,(H,22,23)
InChIKeyRIZJLQXLXZJXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate: Procurement-Grade Overview for Indole-Propanamide Scaffold-Based Research


Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is a synthetic hybrid amide-ester compound that combines an indole-3-propionamide pharmacophore with a para-aminobenzoate ester tail . The compound serves as a research intermediate or probe molecule within the broader class of indolyl propanamides, which have been explored as selective androgen receptor degraders (SARDs) [1] and as IDO1 inhibitors [2]. Structurally, the molecule features an amide linker that connects the indole-3-propionyl moiety to an ethyl 4-aminobenzoate group, creating a unique topology that differs from simpler indole-3-propionamide derivatives . This compound occupies an intersection between two pharmacologically relevant scaffolds: the indole-3-propionamide core (known for Nav1.7 channel modulation and mitochondrial complex I binding) [3] and the benzocaine-like ethyl 4-aminobenzoate substructure.

Why Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate Cannot Be Interchanged with Generic Indole-Propionamide Analogs


Substituting ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate with simpler indole-3-propionamide derivatives or other commercial indole-propanamide building blocks introduces substantial risk of altered target engagement and biological outcomes. The core indole-3-propionamide scaffold demonstrates context-dependent activity profiles: unsubstituted indole-3-propionamide (IPAM) binds mitochondrial complex I with an IC50 of 0.18 μM and modifies energy metabolism , while N-substituted derivatives in the SARD series exhibit submicromolar androgen receptor degradation potency only when specific substitution patterns are present [1]. Furthermore, the ethyl 4-aminobenzoate moiety is not an inert tail group; related aroylamino-cinnamamide compounds containing indole-propionamide elements show selectivity indices exceeding 40-fold between cancer and normal cell lines, a property that is exquisitely sensitive to amide substitution and aromatic ring electronics [2]. The presence of the para-substituted benzoate ester in the target compound introduces both steric bulk and potential hydrogen-bonding capacity that simple indole-3-propionamide lacks. Generic substitution with unsubstituted indole-3-propionic acid amide or methyl ester variants would therefore alter target affinity, cellular permeability, and metabolic stability in ways that cannot be predicted without direct comparative testing.

Quantitative Differentiation Evidence for Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate Relative to In-Class Comparators


Indole-3-Propionamide Scaffold: Mitochondrial Complex I Binding Potency vs. Unfunctionalized Core

The indole-3-propionamide pharmacophore present in the target compound derives from a scaffold with established mitochondrial activity. The unsubstituted parent compound, indole-3-propionamide (IPAM, CAS 5814-93-7), binds to the rate-limiting component of oxidative phosphorylation in mitochondrial complex I with an IC50 of 0.18 μM, thereby modifying mitochondrial metabolism and reducing reactive oxygen species (ROS) production . In contrast, the free acid form, indole-3-propionic acid (IPA), shows distinct pharmacological behavior with neuroprotective and antioxidant properties but lacks the enhanced membrane permeability conferred by the amide group [1]. The target compound incorporates this active pharmacophore while adding the ethyl 4-aminobenzoate extension, creating a scaffold that retains the core complex I-binding indole-propionamide motif but with altered physicochemical properties relative to IPAM. Direct comparative data for the target compound versus IPAM are not available in public literature; this evidence represents class-level inference from the established activity of the core scaffold.

mitochondrial metabolism complex I inhibition ROS modulation

Indolyl Propanamide SARD Activity: Submicromolar AR Degradation vs. Structurally Related Series Members

The target compound belongs to the same structural class as indolyl propanamides that have been systematically optimized as selective androgen receptor degraders (SARDs). In a published medicinal chemistry campaign, a series of indolyl and indolinyl propanamides (designated series II and III) were evaluated for AR degradation activity in prostate cancer models [1]. Key findings from this series include: submicromolar AR antagonism and protein degradation selective to AR and AR splice variant (AR-SV); maintained potency against enzalutamide-resistant (Enz-R) mutant ARs and PC cells; and in vivo efficacy in Enz-R xenograft models [1]. Among the structurally characterized derivatives, compound 15 (an indolinyl propanamide analog) demonstrated novel SARD activity, though with noted poor metabolic stability that drove further optimization [2]. The target compound, ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate, shares the indole-propanamide core with the SARD series but differs in its N-substitution pattern (benzoate ester vs. the tertiary aniline/cyclic amine motifs in series II/III). No direct head-to-head comparison exists between the target compound and specific SARD derivatives. However, the SAR established in these studies indicates that N-substitution dramatically modulates both AR degradation potency and metabolic stability [1].

prostate cancer androgen receptor degradation enzalutamide resistance

IDO1 Inhibitory Activity: Micromolar Potency vs. Epacadostat Clinical Benchmark

The target compound has been annotated in binding databases as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), an immunometabolic target in cancer immunotherapy [1]. In a cellular assay using IFN-γ stimulated human HeLa cells, a structurally related compound (CHEMBL4206646 / BDBM50454801) from the same chemical series exhibited an IC50 of 1.00 × 10³ nM (1 μM) for inhibition of kynurenine production following 1-hour pre-incubation [1]. For context, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) demonstrates nanomolar potency in comparable cellular assays (HeLa cell IDO1 IC50 approximately 7-10 nM) [2]. The target compound's inferred micromolar potency places it approximately 100- to 140-fold less potent than clinical benchmark IDO1 inhibitors. This activity level is characteristic of early-stage screening hits or tool compounds rather than optimized drug candidates. Direct quantitative data for ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate specifically are not publicly available; the cited value comes from a structurally analogous molecule in the same chemical series.

cancer immunotherapy IDO1 inhibition kynurenine pathway

Indole-Propanamide Antimicrobial Activity: 20- to 100-Fold MIC Enhancement Over Standard Antibiotics in Selected Derivatives

Indole propanamide derivatives have been systematically evaluated for antimicrobial activity, providing a benchmark for the scaffold's potential in infectious disease research. In a comprehensive screening study of novel indole carboxamide and propanamide derivatives, minimum inhibitory concentration (MIC) values were determined against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli [1]. The MIC values of the tested indole propanamide compounds were found to be nearly 20- to 100-fold smaller (more potent) compared to the standard antibiotics ciprofloxacin (MIC = 1.56-3.13 μg/mL) and ampicillin (MIC = 1.56-12.5 μg/mL) against these bacterial strains [1]. Notably, carboxamide derivatives demonstrated higher antifungal activity compared to propanamide derivatives against Candida albicans, establishing a clear SAR differentiation between amide substitution types [1]. The target compound, ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate, contains a propanamide linkage rather than a carboxamide, which based on the established SAR would predict relatively lower antifungal but potentially retained antibacterial activity. No direct MIC data are available for the specific target compound.

antimicrobial screening indole derivatives antibacterial SAR

Nav1.7-Selective Inhibition: Indole-3-Propionamide Scaffold Delivers Isoform Selectivity Over Off-Target Sodium Channels

The 1H-indole-3-propionamide scaffold, which forms the core pharmacophore of the target compound, has been validated in recent drug discovery efforts as a privileged structure for developing Nav1.7-selective inhibitors for pain relief [1]. A 2025 study reported the discovery of WN2, a highly effective 1H-indole-3-propionamide inhibitor identified through an integrated drug discovery strategy, with a structure notably distinct from previously reported aryl sulfonamide Nav1.7 inhibitors [1]. While the target compound (ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate) differs from WN2 in its N-substitution (benzoate ester extension vs. optimized pain-targeting groups), both share the identical indole-3-propionamide core that confers Nav1.7 binding potential. Comparative selectivity data from the WN2 study demonstrate that appropriate substitution on the indole-3-propionamide scaffold can achieve meaningful discrimination between Nav1.7 and other sodium channel isoforms, a critical requirement for analgesic development without cardiac or CNS toxicity [1]. Direct selectivity data for the target compound against Nav isoforms are not available; the target compound serves as a synthetic intermediate or comparator lacking the optimized substitution pattern required for potent Nav1.7 inhibition.

pain therapeutics Nav1.7 channel sodium channel selectivity

Structural Uniqueness vs. Commercial Building Block Substitution: Ethyl 4-Aminobenzoate Extension Confers Distinct Physicochemical Profile

The target compound is distinguished from simpler commercial indole-propanamide building blocks by its ethyl 4-aminobenzoate extension. Molecular weight comparisons illustrate this differentiation: the unsubstituted core indole-3-propionamide (CAS 5814-93-7) has a molecular weight of 202.25 g/mol and contains only the indole and propanamide moieties . In contrast, ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate incorporates an additional aromatic ring and ester functionality, yielding a significantly higher molecular weight and increased lipophilicity due to the benzoate ester tail. This structural extension introduces an additional hydrogen bond acceptor (ester carbonyl) and potential π-π stacking surface (para-substituted phenyl ring) that are absent in the parent IPAM scaffold. When compared to methyl ester variants such as methyl 2-{2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido]benzamido}benzoate [1], the target compound occupies a unique chemical space with a specific combination of indole-3-propionamide core, amide linker, and ethyl para-aminobenzoate terminus. No direct comparative physicochemical data (logP, solubility) are publicly available for this specific compound. However, the structural divergence predicts distinct membrane permeability, metabolic stability, and target engagement profiles that cannot be replicated by substituting with simpler indole-3-propionamide or methyl ester analogs.

medicinal chemistry building block physicochemical properties

Procurement-Relevant Application Scenarios for Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate Based on Quantitative Evidence


SARD Lead Optimization: Use as a Structurally Distinct Comparator for Indolyl Propanamide AR Degrader SAR

In medicinal chemistry campaigns targeting selective androgen receptor degraders for enzalutamide-resistant prostate cancer, ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate serves as a structurally differentiated comparator to series II and III indolyl/indolinyl propanamides . Its unique N-substitution (para-aminobenzoate ester vs. tertiary aniline or cyclic amine motifs in optimized SARD leads) enables head-to-head evaluation of how substitution electronics and sterics modulate AR degradation potency, AR-SV selectivity, and metabolic stability . The compound is particularly valuable as a negative control or baseline compound in SARD assays, as it retains the core indole-propanamide scaffold but lacks the optimized substitution patterns that confer submicromolar AR degradation in advanced leads [6].

IDO1 Immunometabolism Research: Weak Inhibitor Control or Screening Hit for Assay Development

Based on class-level inference from structurally related compounds showing micromolar IDO1 inhibitory activity (IC50 = 1.00 × 10³ nM in IFN-γ stimulated HeLa cells) , ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is appropriately deployed as a weak inhibitor control in IDO1 enzymatic and cellular assays. Its activity level, approximately 100- to 140-fold less potent than clinical IDO1 inhibitors like epacadostat [6], makes it suitable for establishing assay dynamic range, validating kynurenine detection methods, or serving as an unoptimized hit for structure-based design. The compound may also function as a counter-screening tool to differentiate specific vs. non-specific IDO1 modulation.

Antimicrobial Scaffold Exploration: Probing Propanamide vs. Carboxamide Functional Divergence

For antimicrobial discovery programs leveraging indole-based scaffolds, ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate provides a specific propanamide-containing probe to interrogate SAR established in prior antimicrobial screening campaigns. Published data indicate that indole propanamide derivatives can achieve MIC values 20- to 100-fold lower than standard antibiotics against S. aureus, B. subtilis, and E. coli , while carboxamide derivatives demonstrate superior antifungal activity against C. albicans . The target compound, with its distinct propanamide linkage and benzoate ester extension, enables direct comparison to both carboxamide and unsubstituted propanamide analogs, facilitating deconvolution of the structural determinants of antibacterial potency and antifungal selectivity.

Mitochondrial Metabolism Studies: IPAM-Derived Probe with Altered Physicochemical Properties

Researchers investigating mitochondrial complex I modulation and reactive oxygen species regulation may utilize ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate as an analog of the endogenous metabolite indole-3-propionamide (IPAM, IC50 = 0.18 μM for complex I binding) . The addition of the ethyl 4-aminobenzoate extension alters the compound's lipophilicity and membrane permeability relative to IPAM, potentially modifying cellular uptake kinetics, subcellular distribution, or metabolic stability [6]. This makes the target compound a valuable tool for studying how physicochemical tuning of the IPAM pharmacophore affects mitochondrial function, ROS production, and downstream energy metabolism endpoints without requiring de novo synthesis of the core scaffold.

Quote Request

Request a Quote for ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.